19F NMR Chemical Shifts and Spectral Data for 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one: A Technical Guide
19F NMR Chemical Shifts and Spectral Data for 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one: A Technical Guide
Executive Summary & Pharmacological Relevance
The incorporation of fluorine into conformationally restricted bicyclic scaffolds is a cornerstone strategy in modern medicinal chemistry. Specifically, 6,6-difluoro-2-azabicyclo[2.2.1]heptan-3-one (a fluorinated derivative of Vince lactam) serves as a highly valuable intermediate for synthesizing mechanism-based enzyme inhibitors, such as GABA aminotransferase (GABA-AT) inactivators, and conformationally rigid pharmacophores [1].
The gem-difluoro methylene group acts as a bioisostere for carbonyls and ether oxygens, enhancing metabolic stability while modulating the basicity of adjacent amines. Characterizing this rigid bicyclic system requires a rigorous understanding of its distinct nuclear magnetic resonance (NMR) profile, particularly the complex spin-spin couplings observed in 19 F and 13 C NMR spectroscopy. This guide provides an in-depth breakdown of the spectral data, structural causality, and validated synthetic protocols for this critical building block.
Structural & Spectral Characterization
In the rigid 2-azabicyclo[2.2.1]heptane framework, the introduction of a gem-difluoro group at the C6 position creates a highly asymmetric electronic environment. The two fluorine atoms are diastereotopic (occupying exo and endo spatial orientations), which fundamentally dictates their NMR behavior [2].
19 F NMR Logic and Spin Systems
Unlike freely rotating aliphatic fluorines, the rigid bicyclic structure prevents the averaging of the exo and endo fluorine environments.
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AB Spin System: The 19 F NMR spectrum exhibits a characteristic AB quartet (often resolved as two doublets of doublets).
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Geminal Coupling ( 2JFF ): The spatial proximity and orbital overlap of the two fluorines result in a massive geminal coupling constant, typically in the range of 230 to 260 Hz .
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Chemical Shifts: The exo-fluorine generally resonates further downfield (approx. δ -90 to -115 ppm) compared to the endo-fluorine (approx. δ -115 to -130 ppm). This is caused by the steric compression of the endo face of the bicyclo[2.2.1]heptane cavity, which increases local electron density and shields the endo-fluorine nucleus [3].
Caption: NMR coupling logic and spin system interactions for the gem-difluoro bicyclic framework.
Quantitative 13 C NMR Data Summary
The 13 C NMR spectrum is equally diagnostic, characterized by profound carbon-fluorine ( JCF ) scalar couplings that propagate through the bicyclic skeleton [1].
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling Constants ( J , Hz) | Structural Assignment |
| 13 C | 179.0 | Singlet (s) | C3 (Carbonyl / Lactam C=O) |
| 13 C | 128.8 | Triplet (t), 1JCF = 258.6 Hz | C6 (Fluorinated Carbon, CF₂ ) |
| 13 C | 59.4 | Doublet of doublets (dd), 2JCF = 33.2, 22.6 Hz | C1 or C5 (Adjacent to CF₂) |
| 13 C | 43.6 | Triplet (t), 3JCF = 4.0 Hz | C4 (Bridgehead) |
| 13 C | 39.1 | Doublet (d), J = 3.1 Hz | C7 (Bridging Carbon) |
| 13 C | 36.97 | Doublet of doublets (dd), 2JCF = 25.1, 23.4 Hz | C5 or C1 (Adjacent to CF₂) |
Note: Data acquired at 126 MHz in CDCl₃. The massive 258.6 Hz triplet at 128.8 ppm is the definitive fingerprint of the C6 gem-difluoro carbon.
Causality in Synthetic Design
The synthesis of 6,6-difluoro-2-azabicyclo[2.2.1]heptan-3-one relies on the late-stage deoxofluorination of a protected 6-ketone intermediate.
Why Deoxo-Fluor over DAST? Historically, Diethylaminosulfur trifluoride (DAST) was the standard reagent for converting ketones to gem-difluorides. However, the rigid steric hindrance of the 2-azabicyclo[2.2.1]heptane system requires elevated temperatures to force the intermediate oxosulfurane to undergo the second fluoride displacement. Heating DAST above 80 °C poses a severe explosion hazard. Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) is chosen because it possesses significantly higher thermal stability. This allows the reaction to be safely driven to completion at 120 °C under microwave irradiation , overcoming the steric barrier of the bicyclic framework without catastrophic thermal decomposition [1].
Caption: Workflow for the synthesis of 6,6-difluoro-2-azabicyclo[2.2.1]heptan-3-one via deoxofluorination.
Validated Experimental Protocols
The following protocols represent a self-validating system. Completion of Step 1 is confirmed by the disappearance of the ketone carbonyl in IR/NMR, and Step 2 is validated by the shift in the LC-MS retention time and the loss of the PMB aromatic signals in 1 H NMR.
Protocol 1: Microwave-Assisted Deoxofluorination
Objective: Conversion of (1S,4R)-2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptane-3,6-dione to the gem-difluoro intermediate.
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Preparation: In a microwave-safe reaction vial, dissolve the 6-ketone intermediate (245 mg, 1.0 mmol) in anhydrous Tetrahydrofuran (THF) (3 mL).
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Reagent Addition: Under an inert argon atmosphere, slowly add Deoxo-Fluor (1.11 mL, 3.0 mmol, 2.7 M solution in toluene) at room temperature. Caution: Deoxo-Fluor reacts violently with moisture; use strictly anhydrous conditions.
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Microwave Irradiation: Seal the tube and heat the mixture in a dedicated microwave reactor at 120 °C for 40 minutes . The high temperature is strictly required to overcome the steric hindrance of the endo face during the second fluorination step.
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Quenching & Workup: Cool the vessel to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ until effervescence ceases.
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Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The intermediate yields an LRMS (APCI) [M+H]⁺ of 246.10.
Protocol 2: Oxidative Deprotection of the PMB Group
Objective: Removal of the p-methoxybenzyl (PMB) protecting group to yield the free lactam.
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Preparation: Dissolve the crude (1S,4R)-6,6-difluoro-2-(4-methoxybenzyl)-2-azabicyclo[2.2.1]heptan-3-one (190 mg, 0.71 mmol) in Acetonitrile (CH₃CN) (8 mL).
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Oxidation: Prepare a solution of Ceric Ammonium Nitrate (CAN) (1.16 g, 2.10 mmol) in distilled water (3 mL). Add this aqueous solution dropwise to the stirred CH₃CN mixture at room temperature.
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Mechanistic Note: CAN acts as a single-electron oxidant, targeting the electron-rich PMB ring to form a radical cation, which is subsequently trapped by water to release p-anisaldehyde and the free lactam.
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Monitoring: Stir the resulting mixture for 2 hours. Reaction completion is monitored by TLC (complete consumption of the starting material).
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Isolation: Extract the residue with EtOAc (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and purify via flash chromatography to afford the target compound.
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Validation: Confirm the final structure via LRMS (APCI) calculated for C₆H₈F₂NO [M+H]⁺: 148.06; found: 148.02.
References
- Qiu, J., et al. "Turnover and Inactivation Mechanisms for (S)-3-Amino-4,4-difluorocyclopent-1-enecarboxylic Acid." Journal of the American Chemical Society.
- Al-Rubaye, H. I. "Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane.
- Mykhailiuk, P. K., et al. "Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides.
